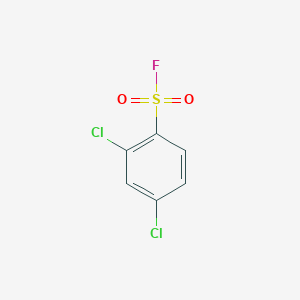

2,4-dichlorobenzenesulfonyl Fluoride

Description

Overview of the Sulfonyl Fluoride (B91410) Functional Group in Organic Chemistry

The sulfonyl fluoride (R-SO₂F) functional group is a hexavalent sulfur moiety characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue (R) and a fluorine atom. nih.govacs.org A key feature of sulfonyl fluorides is their unique balance of stability and reactivity. enamine.net Compared to other sulfonyl halides, the sulfur-fluorine bond is notably strong, rendering the group resistant to hydrolysis, thermolysis, and common redox conditions. nih.govnih.gov This stability makes them biocompatible and suitable for use in aqueous environments. rsc.org

Despite their general stability, the sulfur atom in a sulfonyl fluoride acts as a potent electrophile, capable of reacting selectively with a range of nucleophiles. nih.govnih.gov This reactivity is particularly significant in chemical biology, where sulfonyl fluorides have been identified as "privileged warheads." rsc.org They are known to form stable covalent bonds with the nucleophilic side chains of various amino acid residues within proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine. enamine.netrsc.orgacs.org This targeted reactivity has established sulfonyl fluorides as indispensable tools for developing covalent inhibitors, chemical probes for target identification, and mapping enzyme binding sites. rsc.orgacs.org

Historical Context and Evolution of Sulfur(VI) Fluoride Chemistry

The exploration of organic sulfur(VI) fluoride compounds has a history stretching back nearly a century. nih.gov Initial significant interest in sulfonyl fluorides arose in the 1920s and 1930s, where they were investigated for applications as dyes and pesticides. nih.govacs.org Following this early work, interest in the field waned for several decades.

A brief resurgence occurred in the 1960s when sulfonyl fluorides were recognized for their utility as inhibitors for proteases, highlighting their potential as chemical probes in biological systems. nih.gov However, the field experienced another period of relative quiet until a foundational 2014 paper by K. Barry Sharpless and colleagues reinvigorated interest in sulfur(VI) fluoride chemistry. nih.govacs.org This work introduced the concept of Sulfur(VI) Fluoride Exchange (SuFEx) as a new generation of "click chemistry." acs.orgacs.org SuFEx describes a set of highly reliable and specific reactions for rapidly and efficiently linking molecular building blocks. researchgate.netnih.gov This development has led to explosive growth in the field, with hundreds of publications expanding the synthesis and application of sulfur(VI) fluorides in drug discovery, materials science, and organic synthesis. nih.govacs.orgresearchgate.net

Structural Attributes of 2,4-Dichlorobenzenesulfonyl Fluoride within the Class of Arenesulfonyl Fluorides

This compound belongs to the arenesulfonyl fluoride subclass, where the sulfonyl fluoride group is directly attached to an aromatic ring. The core structure consists of a benzene (B151609) ring substituted at position 1 with the -SO₂F group and at positions 2 and 4 with chlorine atoms.

The two chlorine atoms on the benzene ring are critical structural attributes. Their electron-withdrawing nature and specific placement influence the electronic properties of the aromatic system and the reactivity of the sulfonyl fluoride group. This substitution pattern provides a distinct steric and electronic profile that can be leveraged in chemical synthesis and for tuning the molecule's properties.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₃Cl₂FO₂S |

| Molecular Weight | 229.06 g/mol cymitquimica.com |

| Functional Class | Arenesulfonyl Fluoride |

| Appearance | Data not available in search results |

| Melting Point | Data not available in search results |

Rationale for Research Focus on this compound and its Analogues in Contemporary Chemical Science

The research focus on this compound and its analogues is driven by their utility as versatile intermediates and functional motifs in several areas of modern chemical science. The presence of fluorine and chlorine atoms can significantly alter a molecule's electronic parameters, lipophilicity, and metabolic stability, which can dramatically improve the potency and bioavailability of biologically active compounds. chimia.chresearchgate.net

In drug discovery and chemical biology, sulfonyl fluorides are prized as covalent modifiers of proteins. rsc.org Analogues of this compound are incorporated into more complex molecules to serve as reactive probes or "warheads" that can selectively and covalently bind to target proteins. enamine.netrsc.org The specific substitution pattern of the aryl ring is crucial for tuning the reactivity and selectivity of the warhead to achieve optimal rates of protein modification. researchgate.net

Furthermore, as part of the SuFEx click chemistry toolkit, these compounds serve as reliable connectors for assembling complex molecular architectures. celluars.comacs.org The SuFEx reaction allows for the efficient formation of robust sulfonyl-linked structures, providing a complementary approach to traditional linking chemistries. celluars.com Researchers utilize this compound and its analogues as building blocks in the solid-phase synthesis of compound libraries, enabling the rapid generation of diverse molecules for screening and the discovery of new biologically active agents, such as histone deacetylase inhibitors. acs.org The synthesis of various arenesulfonyl fluorides from abundant starting materials like arenediazonium salts continues to be an active area of research to broaden the availability of these valuable chemical tools. cas.cn

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKPMVNTHXKTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407283 | |

| Record name | Benzenesulfonyl fluoride, 2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26120-88-7 | |

| Record name | Benzenesulfonyl fluoride, 2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26120-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichlorobenzenesulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (–SO₂F) is characterized by a remarkable balance of stability and reactivity. rhhz.net Generally, the S(VI)-F bond is highly stable towards thermolysis and a wide range of chemical conditions, resisting nucleophilic attack more effectively than its sulfonyl chloride counterpart. sigmaaldrich.comchem-station.com This inertness is attributed to the high S-F bond energy (approx. 80-90 kcal/mol) compared to the S-Cl bond (approx. 46 kcal/mol). chem-station.com However, this stability can be overcome under specific activating conditions, allowing for controlled nucleophilic substitution.

Mechanistically, nucleophilic substitution at the sulfur center of sulfonyl fluorides can proceed through two primary pathways nih.gov:

Direct Substitution : A direct displacement of the fluoride ion by an incoming nucleophile.

Elimination-Addition : This pathway involves the formation of a trigonal bipyramidal intermediate before the final product is formed. nih.gov

The reactivity of the sulfonyl fluoride is often "unleashed" when anchored in an activating environment, such as the binding pocket of an enzyme or in the presence of specific catalysts. nih.govnih.gov For 2,4-dichlorobenzenesulfonyl fluoride, the presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring increases the electrophilicity of the sulfur atom. This electronic effect makes the sulfur center more susceptible to attack by nucleophiles compared to unsubstituted aryl sulfonyl fluorides. The reaction of this compound with potassium fluoride at high temperatures to yield 2,4-difluorobenzenesulfonyl fluoride is an example of such a nucleophilic substitution, specifically a Halex process (halogen exchange). wikipedia.orggoogle.com

Table 1: Mechanistic Pathways for Nucleophilic Substitution at Sulfonyl Fluorides

| Mechanism | Description | Intermediate | Key Factors |

| Direct Substitution (Sɴ2-like) | The nucleophile directly attacks the sulfur center, displacing the fluoride ion in a single concerted step. | A pentacoordinate transition state. | Strength of the nucleophile, solvent effects, and electronic properties of the aryl ring. |

| Elimination-Addition | Involves the formation of a trigonal bipyramidal intermediate, which then eliminates the leaving group. | Trigonal bipyramidal intermediate. | Nature of the leaving group and the ability of the system to stabilize the intermediate. |

Role in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

This compound is a valuable building block in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful set of reactions designated as a next-generation "click chemistry". researchgate.netresearchgate.netbohrium.comnih.govresearchgate.net

Introduced by K. Barry Sharpless and coworkers, SuFEx is a family of chemical transformations that rely on the controlled reactivity of the S(VI)-F bond. rhhz.netaccessscience.com The core principle is the highly reliable and specific exchange of a fluoride atom on a sulfur(VI) hub, such as a sulfonyl fluoride, with a nucleophile. nih.govnih.gov

Key characteristics of SuFEx chemistry include:

Exceptional Stability and Controlled Reactivity : The S(VI)-F bond is exceptionally stable under many conditions but can be activated to react rapidly and quantitatively with specific nucleophiles. sigmaaldrich.comnih.gov

High Selectivity : SuFEx reactions are highly chemoselective, often proceeding with near-perfect fidelity to form the desired S-O or S-N linkage without side reactions. sigmaaldrich.com

Broad Scope : The reaction is applicable to a wide range of substrates and has found use in polymer science, drug discovery, and bioconjugation. researchgate.netnih.gov

Benign Conditions : Reactions are typically metal-free and can often be performed under mild conditions, sometimes accelerated by simple catalysts like organic bases or bifluoride salts. nih.govnih.gov

The activation of the otherwise stable S-F bond is often achieved through interaction with silyl (B83357) ethers (releasing a stable Si-F bond) or by catalysis with bases that facilitate the deprotonation of nucleophiles like phenols and amines. chem-station.comnih.gov

As a prototypical aryl sulfonyl fluoride, this compound serves as a "hub" for SuFEx ligations. It can reliably connect with a variety of nucleophilic modules to create highly stable products. The electron-deficient nature of its aryl ring enhances its reactivity as a SuFEx electrophile.

Common applications in SuFEx ligation include:

Formation of Aryl Sulfonates : It reacts with phenols (often as their silyl ethers) to form diaryl or aryl-alkyl sulfonates. accessscience.com This reaction is a cornerstone of SuFEx and has been used to synthesize polymers like polysulfates. accessscience.com

Formation of Sulfonamides : It reacts with primary and secondary amines to yield stable sulfonamides, a common motif in pharmaceuticals. nih.govacs.org

The predictable and robust nature of these connections makes this compound a valuable tool for assembling complex molecules and functional materials from simpler, modular building blocks. ccspublishing.org.cn

Generation and Reactivity of S(VI) Radicals from Sulfonyl Fluorides

While the chemistry of sulfonyl fluorides has been dominated by their use as electrophiles, recent advancements have unlocked a new mode of reactivity: their conversion into S(VI) radicals. nih.gov

Generating S(VI) radicals from sulfonyl fluorides is challenging due to the high strength of the S-F bond and the high reduction potential of the sulfonyl fluoride group. nih.govnih.gov Direct cleavage of the S-F bond is not readily achieved. A modern and effective strategy to overcome this barrier involves a cooperative catalytic system that combines an organosuperbase and a photoredox catalyst. nih.govnih.govresearchgate.netdntb.gov.ua

The proposed mechanism proceeds as follows nih.govresearchgate.net:

Activation by Organosuperbase : An organosuperbase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), reversibly interacts with the sulfonyl fluoride. This interaction activates the S-F bond, lowering its reduction potential and making it more susceptible to electron transfer.

Photocatalytic Reduction : A photocatalyst, excited by visible light, transfers an electron to the activated sulfonyl fluoride complex.

Radical Formation : This single-electron transfer results in the cleavage of the S-F bond, generating the desired S(VI) radical (R-SO₂•) and a fluoride ion.

This dual catalytic approach provides a general and mild method for accessing S(VI) radicals from stable sulfonyl fluoride precursors like this compound. nih.govnih.gov

Table 2: Conditions for S(VI) Radical Generation from Aryl Sulfonyl Fluorides

| Component | Role | Typical Examples |

| Sulfonyl Fluoride | Radical Precursor | This compound, Phenylsulfonyl Fluoride |

| Photocatalyst | Light-absorbing electron donor | Ru(bpy)₃Cl₂, Ir(ppy)₃ |

| Activator | Organosuperbase | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Light Source | Energy Input | Blue LEDs |

| Solvent | Reaction Medium | DMF, CH₃CN |

Data synthesized from studies on aryl sulfonyl fluorides. researchgate.net

Once generated, the 2,4-dichlorobenzenesulfonyl radical is a reactive intermediate that can participate in various synthetic transformations. A prominent example is its addition to alkenes to form vinyl sulfones. nih.govnih.gov Vinyl sulfones are valuable synthetic intermediates and are found in some biologically active molecules. d-nb.inforesearchgate.netrsc.org

The reaction between the sulfonyl radical and an alkene typically proceeds via a radical addition-elimination sequence nih.gov:

Radical Addition : The S(VI) radical adds across the double bond of an alkene, generating a carbon-centered radical intermediate.

Formation of Vinyl Sulfone : This intermediate then undergoes a subsequent step, often involving oxidation and elimination, to yield the final vinyl sulfone product. The reaction with styrenes, for instance, produces (E)-vinyl sulfones with high stereoselectivity. nih.govdntb.gov.ua

This radical-based strategy provides a novel and powerful method for C-S bond formation, complementing traditional methods and expanding the synthetic utility of this compound beyond its role as a simple electrophile. nih.govnih.gov

Table 3: Representative Radical Addition of Aryl Sulfonyl Radicals to Alkenes

| Aryl Sulfonyl Fluoride | Alkene | Product | Selectivity |

| Phenylsulfonyl Fluoride | Styrene | (E)-β-Styrylsulfone | High E-selectivity |

| 4-Methylbenzenesulfonyl Fluoride | 4-Methylstyrene | (E)-Vinyl Sulfone Derivative | High E-selectivity |

| 4-Methoxybenzenesulfonyl Fluoride | 4-Chlorostyrene | (E)-Vinyl Sulfone Derivative | High E-selectivity |

| This compound | Styrene | (E)-2,4-Dichloro-1-(2-phenylethenesulfonyl)benzene | High E-selectivity (inferred) |

This table illustrates the general reaction pattern. The specific reaction with this compound follows this established reactivity. nih.govresearchgate.net

Electrophilic and Nucleophilic Activation Pathways

The reactivity of the sulfonyl fluoride group is characterized by the strong sulfur-fluorine (S-F) bond. This bond is generally stable, rendering sulfonyl fluorides less reactive than their sulfonyl chloride counterparts. nih.gov However, under specific conditions, the sulfur atom can act as an electrophile, and the compound can undergo nucleophilic activation, leading to a variety of chemical transformations.

Electrophilic Nature of the Sulfonyl Fluoride Group

The sulfur atom in this compound is in a high oxidation state (+6) and is attached to three highly electronegative atoms (two oxygen atoms and one fluorine atom), as well as a dichlorinated phenyl ring. This electronic arrangement makes the sulfur atom highly electrophilic. Consequently, it can react with strong nucleophiles.

This inherent electrophilicity is the basis for the use of aryl sulfonyl fluorides as covalent inhibitors in biological systems. For instance, studies on related compounds like 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF) have shown that the sulfonyl fluoride moiety is essential for its inhibitory activity against certain enzymes. stackexchange.com The sulfonyl fluoride group acts as a warhead, reacting with nucleophilic residues (such as lysine) in the active site of a protein. nih.gov This reaction proceeds through a nucleophilic attack of the amino acid residue on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide linkage. nih.gov It is plausible that this compound would exhibit similar electrophilic behavior, with the electron-withdrawing chloro substituents on the aromatic ring potentially enhancing the electrophilicity of the sulfur center.

Nucleophilic Activation Pathways

While the S-F bond is strong, it can be activated to facilitate substitution reactions. This activation can be achieved through several pathways:

Base-Mediated Activation: The use of strong bases, particularly organosuperbases, can promote the nucleophilic substitution of the fluoride ion. nih.gov This activation is thought to proceed through the formation of a highly reactive intermediate by the interaction of the base with the sulfonyl fluoride. nih.gov

Hydrogen Bonding: Hydrogen bonding can serve as a driving force for the activation of the S-F bond. nih.gov This is particularly relevant in biological contexts where the protein environment can provide hydrogen bond donors to stabilize the departing fluoride ion. nih.gov

Lewis Acid Catalysis: Although less common for sulfonyl fluorides compared to other halides, Lewis acids can potentially activate the S-F bond by coordinating to the fluorine atom, making it a better leaving group.

It is important to note that in the case of this compound, nucleophilic attack can also occur on the aromatic ring, leading to the substitution of the chlorine atoms, especially under harsh reaction conditions. For example, the reaction of this compound with potassium fluoride at high temperatures results in the formation of 2,4-difluorobenzenesulfonyl fluoride. This highlights a competing reaction pathway that must be considered when designing transformations involving this compound.

The following table summarizes the general activation pathways applicable to sulfonyl fluorides:

| Activation Pathway | Description | Potential Outcome for this compound |

| Electrophilic Attack | The sulfur atom acts as an electrophile, reacting with strong nucleophiles. | Formation of sulfonamides, sulfonate esters, etc. |

| Nucleophilic Activation | The S-F bond is activated by bases, hydrogen bonding, or Lewis acids to facilitate fluoride displacement. | Substitution of the fluoride by other nucleophiles. |

| Nucleophilic Aromatic Substitution | Nucleophiles attack the chlorinated aromatic ring. | Substitution of one or both chlorine atoms. |

Stereochemical Aspects in Sulfonyl Fluoride Transformations

Stereochemistry plays a crucial role in the application of chiral molecules in areas such as medicinal chemistry and materials science. In the context of sulfonyl fluorides, the sulfur(VI) center can be a stereocenter if the four groups attached to it are different.

Stereochemical Stability of the Sulfonyl Fluoride Group

An important feature of sulfonyl fluorides is their optical stability at a stereogenic sulfur(VI) center. nih.gov Unlike their sulfonyl chloride analogues, which are prone to racemization, chiral sulfonyl fluorides are generally configurationally stable. nih.gov This stability is attributed to the high energy barrier for inversion at the sulfur center.

Stereochemistry of this compound Reactions

This compound is an achiral molecule as it does not possess a stereogenic center. The molecule has a plane of symmetry that passes through the sulfonyl fluoride group and the C1-C4 axis of the benzene ring. Therefore, in reactions where this compound itself is a reactant, stereochemical considerations are not relevant unless a new chiral center is formed in the product through the reaction with a chiral or prochiral substrate.

For instance, if this compound were to react with a chiral alcohol to form a sulfonate ester, the resulting product would be a mixture of diastereomers if the alcohol is racemic, or a single diastereomer if the alcohol is enantiopure. The stereochemistry of the reaction at the sulfur center is generally retentive.

The table below outlines the key stereochemical points regarding this compound:

| Aspect | Description |

| Chirality of the Molecule | This compound is achiral. |

| Stereochemical Stability | The sulfur(VI) center in sulfonyl fluorides is generally configurationally stable. |

| Reactions | Stereochemical outcomes depend on the chirality of the reaction partner and the reaction mechanism. |

Applications of 2,4 Dichlorobenzenesulfonyl Fluoride in Advanced Organic Synthesis

Versatile Building Block in Complex Molecule Construction

2,4-Dichlorobenzenesulfonyl fluoride (B91410) serves as a foundational building block for constructing larger, more intricate molecules. Its stability allows it to be carried through multiple synthetic steps, with the sulfonyl fluoride group acting as a latent reactive site that can be addressed with high chemoselectivity when desired. researchgate.net This characteristic is particularly valuable in combinatorial chemistry and the creation of small molecule libraries, where a common scaffold is systematically modified to generate a diverse set of compounds. nih.gov

The presence of two chlorine atoms on the aromatic ring offers additional sites for modification through transition-metal-catalyzed cross-coupling reactions, further enhancing its versatility. Chemists can leverage the sulfonyl fluoride moiety for one set of transformations and the chloro-substituents for another, enabling the assembly of complex molecular architectures from a single, readily available starting material. researchgate.net

Intermediacy in the Synthesis of Functionalized Organic Compounds

The compound is a key intermediate, primarily functioning as an electrophile in reactions that form new sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds. researchgate.netdntb.gov.ua

One of the most powerful applications of 2,4-dichlorobenzenesulfonyl fluoride is its role as a precursor to sulfonamides and sulfonic esters. These reactions are central to SuFEx chemistry, a concept that has gained prominence for its efficiency and reliability, earning it the title of a "second-generation click chemistry." researchgate.netchemrxiv.org The sulfonyl fluoride group reacts readily with primary and secondary amines to form robust sulfonamide linkages and with alcohols or phenols to yield sulfonic esters. researchgate.netresearchgate.net

This transformation is fundamental in medicinal chemistry, where the sulfonamide group is a common feature in many therapeutic agents. nih.gov The reaction's efficiency and broad scope make this compound a go-to reagent for introducing the 2,4-dichlorobenzenesulfonyl motif into target molecules. nih.gov

Table 1: Synthesis of Derivatives from this compound

| Reactant | Functional Group | Product Class | Reaction Type |

|---|---|---|---|

| Primary/Secondary Amine | R¹R²NH | Sulfonamide | SuFEx |

| Alcohol/Phenol | R-OH | Sulfonic Ester | SuFEx |

This table illustrates the primary transformations of the sulfonyl fluoride group to form key derivatives.

While reagents like disulfur (B1233692) dichloride are more commonly associated with the direct synthesis of sulfur-rich heterocycles, the derivatives of this compound can serve as precursors for cyclization reactions. researchgate.net For instance, a sulfonamide synthesized from this compound can be designed to contain another reactive group elsewhere in the molecule. An intramolecular reaction can then be triggered to form a sulfur-containing heterocyclic ring, such as a sultam. The stability of the initial sulfonyl fluoride allows for the assembly of the complex linear precursor required for such a cyclization.

Application in Polymer Chemistry and Material Science

The principles of SuFEx chemistry extend from small molecules to macromolecules, positioning sulfonyl fluorides as valuable tools in polymer chemistry and material science. researchgate.netchemrxiv.org While this compound itself is not a monomer, it can be chemically modified to include a polymerizable group, such as a vinyl group. The resulting monomer can then undergo polymerization, for example, through Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. chemrxiv.org

The true power of this application lies in post-polymerization modification. A polymer chain containing multiple sulfonyl fluoride groups can be exhaustively reacted with various amines or alcohols. chemrxiv.org This process allows for the creation of a wide array of functional polymers with tailored properties (e.g., polarity, rigidity, thermal stability) from a single parent polymer, demonstrating a highly efficient route to new materials. chemrxiv.org Fluoropolymers, in general, are noted for their excellent resistance to chemicals and heat. researchgate.net

Table 2: Post-Polymerization Modification (PPM) Concept

| Polymer Backbone | Reactive Group | Modifying Agent | Resulting Polymer |

|---|---|---|---|

| Polystyrene derivative | -SO₂F | Amine (R-NH₂) | Polystyrene with sulfonamide side chains |

| Polystyrene derivative | -SO₂F | Alcohol (R-OH) | Polystyrene with sulfonic ester side chains |

This table conceptualizes how a polymer containing sulfonyl fluoride groups can be modified to create new materials.

Contributions to Agrochemistry Intermediates

Fluorinated organic compounds are integral to the development of modern agrochemicals, such as herbicides, insecticides, and fungicides, as the inclusion of fluorine can enhance the efficacy, stability, and target specificity of the active ingredients. youtube.com this compound serves as an important intermediate in this sector. Its structure is a common scaffold that, through reactions forming sulfonamides or other derivatives, is incorporated into more complex molecules being investigated for agrochemical applications. The compound provides a reliable method for introducing the dichlorinated, sulfonyl-containing phenyl ring into potential agrochemical candidates.

Strategic Reagent in Fragment-Based Drug Discovery and Medicinal Chemistry Scaffold Development

In modern drug discovery, sulfonyl fluorides have emerged as a privileged class of reactive fragments for identifying and developing novel therapeutics. researchgate.netnih.gov Specifically, the sulfonyl fluoride group is an effective "warhead" for covalent inhibitors. nih.gov Unlike more traditional covalent warheads that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine, greatly expanding the scope of proteins that can be targeted. nih.gov

This compound is employed in fragment-based drug discovery (FBDD) in two key ways:

As a Reactive Fragment: It can be used in initial screens to identify binding sites on a protein of interest. Its covalent nature can help secure a durable interaction, facilitating the identification of even weak binders. nih.govrsc.org

In Fragment Linking: Once initial, low-affinity fragments are identified that bind to adjacent sites on a protein, the SuFEx reaction provides a robust method for linking them together. nih.gov By converting one fragment to a sulfonyl fluoride and the other to an amine, they can be "clicked" together to create a larger, high-affinity molecule. nih.gov

The stability and predictable reactivity of the S-F bond make this compound and related compounds highly valuable for generating libraries of compounds for high-throughput screening and for building potent, selective drug candidates. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Disulfur dichloride |

| 4-Vinylbenzenesulfonyl fluoride |

| Sulfonamides |

| Sulfonic esters |

Advanced Spectroscopic and Computational Analyses of 2,4 Dichlorobenzenesulfonyl Fluoride

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 2,4-dichlorobenzenesulfonyl fluoride (B91410) in both solution and the gas phase.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2,4-dichlorobenzenesulfonyl fluoride. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's atomic connectivity and electronic environment. rsc.orgnih.gov

The ¹H NMR spectrum reveals the disposition of the aromatic protons. For this compound, the proton ortho to the sulfonyl fluoride group typically appears as a doublet at the lowest field due to the strong electron-withdrawing nature of the SO₂F group. The other two protons on the dichlorinated ring also exhibit characteristic splitting patterns and chemical shifts consistent with their positions relative to the chloro and sulfonyl fluoride substituents. rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carbon atom directly attached to the sulfonyl fluoride group is significantly deshielded and appears at a characteristic downfield chemical shift. The other aromatic carbons also have distinct signals influenced by the positions of the chlorine atoms. rsc.org

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool. biophysics.orgwikipedia.org It provides a highly sensitive signal for the fluorine nucleus in the sulfonyl fluoride group. The chemical shift in the ¹⁹F NMR spectrum is indicative of the electronic environment around the fluorine atom. rsc.orgwikipedia.org

A specific set of NMR data for this compound dissolved in deuterated chloroform (B151607) (CDCl₃) has been reported as follows:

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.6 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 7.49 (dt, J = 8.6, 1.3 Hz, 1H). rsc.org

¹³C NMR (101 MHz, CDCl₃): δ 142.7, 134.7, 132.7, 132.7, 132.3, 127.8 ppm. rsc.org

¹⁹F NMR (376 MHz, CDCl₃): δ 59.6 ppm. rsc.org

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|

| ¹H | 8.05 | d, J = 8.6 Hz |

| ¹H | 7.66 | d, J = 1.9 Hz |

| ¹H | 7.49 | dt, J = 8.6, 1.3 Hz |

| ¹³C | 142.7, 134.7, 132.7 (2C), 132.3, 127.8 | - |

| ¹⁹F | 59.6 | - |

Data obtained in CDCl₃. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition and thus the molecular formula of a compound with high accuracy. nih.gov For this compound, HRMS would be employed to determine its exact mass. The experimentally measured mass is then compared to the theoretically calculated mass for the molecular formula C₆H₃Cl₂FO₂S. cymitquimica.com The close agreement between the experimental and theoretical masses, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. This technique is especially valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. chemrxiv.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl fluoride and dichlorinated aromatic ring. The key vibrational modes expected are:

S=O Asymmetric and Symmetric Stretching: Strong absorption bands, typically in the regions of 1410-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively, are indicative of the sulfonyl group.

S-F Stretching: A characteristic absorption band for the sulfur-fluorine bond would be expected.

C-Cl Stretching: Absorptions corresponding to the carbon-chlorine bonds on the aromatic ring would be present.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.

The presence and specific positions of these bands provide clear evidence for the key functional groups within the molecule. chemrxiv.orgnist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For this compound, single-crystal X-ray diffraction analysis would determine the exact bond lengths, bond angles, and torsional angles within the molecule. mdpi.comcsic.es This technique has been successfully applied to this compound, providing detailed structural data. rsc.org The analysis of the crystal structure also reveals intermolecular interactions, such as halogen bonding and other non-covalent interactions, which govern the packing of the molecules in the solid state. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules like this compound. DFT calculations can be employed to:

Predict Spectroscopic Properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation.

Analyze Molecular Orbitals: DFT allows for the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This analysis is crucial for understanding the molecule's reactivity, electronic transitions, and potential role in chemical reactions. nih.gov

Elucidate Reaction Mechanisms: For reactions involving this compound, DFT can be used to model transition states and reaction pathways, providing insights into the reaction mechanism and kinetics. nih.gov

These computational approaches offer a deeper understanding of the intrinsic properties of this compound that are not directly accessible through experimental means alone. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide significant insights into its conformational flexibility and the nature of its interactions with surrounding molecules in various environments.

Conformational Analysis:

The conformational landscape of this compound is primarily determined by the rotation around the C-S bond, which dictates the orientation of the sulfonyl fluoride group relative to the dichlorinated phenyl ring. While the barrier to rotation is expected to be relatively low, specific stable conformations, or conformers, likely exist. These conformers would be characterized by particular dihedral angles between the plane of the phenyl ring and the S-F bond.

An MD simulation would track the atomic positions of the molecule over time, allowing for the exploration of its potential energy surface. By analyzing the trajectory of the simulation, one could identify the most frequently adopted conformations and the energy barriers between them. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules.

Intermolecular Interactions:

In a condensed phase (liquid or solid), this compound molecules will interact with each other through a variety of non-covalent forces. MD simulations can elucidate the nature and strength of these interactions. Key intermolecular interactions for this compound would include:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine, oxygen, and chlorine atoms. These dipoles would lead to electrostatic interactions between molecules.

Halogen Bonding: The chlorine atoms on the phenyl ring could potentially act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the condensed phase.

An MD simulation would provide a detailed picture of how these interactions influence the local structure and dynamics of the system. For instance, the radial distribution function could be calculated to determine the probable distances between different atoms in neighboring molecules, providing evidence for specific interaction motifs.

Hypothetical Simulation Parameters:

A typical MD simulation for this compound would involve the following steps:

System Setup: A simulation box would be created containing a number of this compound molecules, either in a pure liquid or solid state, or solvated in a chosen solvent.

Force Field Selection: A suitable force field, such as a generalized Amber force field (GAFF) or a CHARMM-based force field, would be chosen to describe the inter- and intramolecular forces.

Equilibration: The system would be gradually heated and equilibrated at the desired temperature and pressure to reach a stable state.

Production Run: A long simulation run would be performed to collect data on the system's behavior.

Analysis: The resulting trajectory would be analyzed to extract information on conformational preferences, intermolecular interaction energies, and structural properties.

Interactive Data Table: Potential Intermolecular Interaction Energies

(Note: The following table is a hypothetical representation of data that could be obtained from an MD simulation and is based on general principles of intermolecular forces for similar molecules. Specific experimental or high-level computational data for this compound is not currently available.)

| Interaction Type | Estimated Energy Range (kcal/mol) | Key Contributing Atoms |

| Dipole-Dipole | -1.0 to -3.0 | S, O, F, Cl |

| van der Waals | -0.5 to -2.0 | All atoms |

| Halogen Bonding (C-Cl···O) | -0.5 to -1.5 | Cl, O |

| π-π Stacking | -1.0 to -2.5 | Aromatic C atoms |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design (if applicable to non-biological properties)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a specific property. While traditionally used for predicting biological activity, QSAR can also be applied to model non-biological properties such as solubility, melting point, or reactivity. nih.gov

For this compound, QSAR modeling could be a valuable tool for designing new derivatives with tailored physicochemical properties. This would involve synthesizing and characterizing a series of related compounds and then developing a QSAR model to predict the properties of yet-to-be-synthesized molecules.

Descriptor Calculation:

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D Descriptors: Molecular shape indices, surface area, volume.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

Model Development and Validation:

Once the descriptors are calculated, a mathematical model is built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov The goal is to find a statistically significant correlation between a subset of descriptors and the property of interest.

The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques. This ensures that the model is not simply overfitting the training data and can make accurate predictions for new compounds.

Application in Derivative Design:

A validated QSAR model can be used to virtually screen a library of potential derivatives of this compound. By calculating the relevant descriptors for these virtual compounds, their properties can be predicted without the need for synthesis and experimental testing. This allows for the rational design of new molecules with desired characteristics, saving time and resources.

Hypothetical QSAR Study for Melting Point Prediction:

Let's consider a hypothetical QSAR study to predict the melting point of a series of substituted dichlorobenzenesulfonyl fluorides.

Dataset: A series of 20 hypothetical derivatives with varying substituents on the phenyl ring.

Descriptors: A pool of 100+ descriptors including constitutional, topological, and quantum chemical descriptors would be calculated.

Model: A multiple linear regression model might yield an equation similar to this (fictional example):

Melting Point (°C) = 0.5 * (Molecular Weight) - 2.3 * (Topological Polar Surface Area) + 15.8 * (Dipole Moment) + 55.2

Interactive Data Table: Hypothetical QSAR Data for Melting Point Prediction

(Note: This table presents hypothetical data for a fictional set of this compound derivatives to illustrate the principles of a QSAR study. The descriptor values and the resulting model are for demonstrative purposes only.)

| Compound | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted Melting Point (°C) |

| Derivative 1 | 229.06 | 42.5 | 3.1 | 105 |

| Derivative 2 | 243.09 | 45.2 | 3.5 | 115 |

| Derivative 3 | 257.12 | 48.0 | 3.9 | 125 |

| Derivative 4 | 271.15 | 50.8 | 4.2 | 134 |

| Derivative 5 | 285.18 | 53.5 | 4.6 | 144 |

This predictive model could then be used to design new derivatives with either higher or lower melting points, depending on the desired application.

Research on Derivatives of 2,4 Dichlorobenzenesulfonyl Fluoride: Synthesis and Molecular Function

Synthesis of Sulfonamide Derivatives Bearing the 2,4-Dichlorobenzenesulfonamide (B1301883) Moiety

The synthesis of sulfonamides from their corresponding sulfonyl halides is a cornerstone reaction in medicinal chemistry. Sulfonyl fluorides are often regarded as attractive alternatives to the more reactive sulfonyl chlorides due to their increased stability. chemrxiv.org The general method for synthesizing sulfonamides involves the reaction of a sulfonyl halide with a primary or secondary amine.

A common synthetic route begins with the reaction of 2,4-dichlorobenzenesulfonyl chloride with an appropriate amine in a suitable solvent, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.gov For instance, the synthesis of N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide, a key intermediate for chalcone (B49325) synthesis, was achieved by reacting 4-aminoacetophenone with 2,4-dichloro-5-methylbenzenesulfonyl chloride in boiling dry pyridine, resulting in a high yield. nih.gov

Modern catalytic methods have also been developed to facilitate the amidation of sulfonyl fluorides. One such method employs a combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives, which allows the reaction to proceed smoothly with a broad range of amines, even sterically hindered ones, to produce sulfonamides in excellent yields (typically 87–99%). chemrxiv.org This catalytic system has demonstrated high efficiency and the potential for large-scale synthesis. chemrxiv.org Another approach involves the in-situ conversion of sulfonamides back to sulfonyl fluorides using pyrylium (B1242799) tetrafluoroborate (B81430) and potassium fluoride (B91410), highlighting the reversible nature of these transformations under specific conditions. researchgate.net

The versatility of these synthetic methods allows for the creation of a diverse library of sulfonamide derivatives, where the properties of the final molecule can be tuned by varying the amine component. nih.govmdpi.com

Table 1: Examples of Synthesized Sulfonamide Derivatives and Intermediates This table is interactive. Click on headers to sort.

| Compound Name | Starting Materials | Reaction Conditions | Reference |

|---|---|---|---|

| N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide | 4-aminoacetophenone, 2,4-dichloro-5-methylbenzenesulfonyl chloride | Dry pyridine, reflux | nih.gov |

| Various Sulfonamides | Sulfonyl fluorides, Various amines | HOBt (catalyst), DIPEA, TMDS, DMSO | chemrxiv.org |

Development of Chalcone Derivatives Incorporating 2,4-Dichlorobenzenesulfonamide Structures

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. nih.govmdpi.com Researchers have combined the pharmacophore of chalcone with the 2,4-dichlorobenzenesulfonamide moiety to create hybrid molecules with enhanced or novel functions. mdpi.comresearchgate.net

The synthesis of these derivatives typically follows a two-stage process. nih.gov

Formation of the Sulfonamide Intermediate: As described previously, an amine-containing acetophenone (B1666503) (e.g., 4-aminoacetophenone) is reacted with a 2,4-dichlorobenzenesulfonyl chloride derivative to form a sulfonamide-linked acetophenone. nih.gov

Claisen-Schmidt Condensation: The resulting acetophenone intermediate undergoes an aldol (B89426) condensation reaction with a variety of substituted benzaldehydes. This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent like ethanol (B145695) at room temperature for 24-48 hours. nih.govresearchgate.net

This synthetic strategy allows for significant structural diversity. By varying the substituents on the benzaldehyde, a wide range of chalcone derivatives can be produced. nih.govmdpi.com For example, a series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides were synthesized using this method, incorporating different substituents on the cinnamoyl ring. nih.gov These structural variations are crucial for tuning the biological activity of the final compounds.

Table 2: Anticancer Activity of Synthesized Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide This table is interactive. Data represents IC₅₀ values in µg/mL. Click on headers to sort.

| Derivative | AGS (Gastric) | HeLa (Cervical) | HL-60 (Leukemia) | Reference |

|---|---|---|---|---|

| Chalcone 4 | 7.39 | 9.63 | 3.51 | nih.gov |

| Chalcone 5 | 0.89 | 1.98 | 2.50 | nih.gov |

| Chalcone 6 | 3.58 | 4.96 | 3.32 | nih.gov |

| Chalcone 7 | 2.59 | 2.76 | 2.45 | nih.gov |

Design and Synthesis of Other Functionalized Analogues (e.g., Fluconazole (B54011) Analogs)

The core 2,4-dichlorobenzenesulfonyl fluoride structure serves as a building block for more than just sulfonamides and chalcones. While extensive research exists on modifying fluconazole, a widely used antifungal agent, these modifications typically involve its 2-(2,4-difluorophenyl) core rather than a dichlorinated analogue. nih.govnih.gov The synthesis of direct fluconazole analogues from a 2,4-dichloro starting material is not prominently featured in the reviewed literature, which focuses on the bioactivity of the 2,4-difluorophenyl moiety for antifungal action. nih.govnih.gov

However, the principles of functionalization extend to other classes of molecules. The reactivity of the sulfonyl fluoride group allows for its conjugation with various nucleophiles to create diverse analogues. chemrxiv.orgresearchgate.net For example, research into 1,2,4-triazine (B1199460) derivatives has led to the synthesis of novel sulfonamides by first creating sulfenamide (B3320178) intermediates from 3-amino-1,2,4-triazine, followed by oxidation and alkylation steps to yield the final sulfonamide product. mdpi.com This multi-step synthesis demonstrates the creation of complex heterocyclic systems appended to a benzenesulfonamide (B165840) core. mdpi.com

Similarly, other heterocyclic systems, such as thiazolo[3,4-d]isoxazole, have been fused with a benzenesulfonamide structure to explore new biological activities. nih.gov The synthesis for these compounds can be a multi-step process, starting with a base sulfonamide which is then elaborated through condensation and cyclization reactions to build the complex heterocyclic portion of the molecule. nih.gov These examples underscore the modularity of using the benzenesulfonamide moiety as a scaffold for developing a wide range of functionalized analogues.

Structural Modifications and their Impact on Molecular Properties and Interactions

The modification of the core 2,4-dichlorobenzenesulfonamide structure has a profound impact on the resulting molecule's properties and biological interactions. Structure-activity relationship (SAR) studies are crucial in understanding how different functional groups influence efficacy and selectivity.

In the case of the chalcone derivatives incorporating the 2,4-dichlorobenzenesulfonamide moiety, the substituents on the cinnamoyl phenyl ring significantly altered their anticancer activity. nih.govmdpi.com For instance, derivative 5 , which contains a 4-fluorophenyl group, exhibited the most potent cytotoxic activity against the AGS gastric cancer cell line, with an IC₅₀ value of 0.89 µg/mL. nih.gov Further investigation revealed that this compound arrested the cell cycle in the subG0 phase and induced apoptosis through mitochondrial membrane depolarization and activation of caspases 8 and 9. nih.govmdpi.com In contrast, other derivatives with different substituents showed varied, though still significant, levels of activity against a panel of cancer cell lines. nih.gov

These derivatives also demonstrated other biological activities. The same derivative 5 showed the highest antioxidant activity, while derivatives 7 and 8 were notable inhibitors of neutrophil elastase. nih.gov This illustrates that specific structural modifications can impart multiple functionalities to the parent molecule.

For other sulfonamide derivatives, such as the thiazolo[3,4-d]isoxazole series, the nature and position of substituents on the phenyl ring attached to the heterocyclic system were critical for DNA binding and enzyme inhibition. nih.gov Computational studies predicted that a derivative with a 2-hydroxy-3-methoxyphenyl group (YM-1) would have greater reactivity due to a smaller HOMO-LUMO energy gap, which correlated with its stronger DNA binding affinity. nih.gov This highlights how electronic effects introduced by substituents directly influence molecular interactions with biological targets.

Mechanistic Investigations of Biological Activity of 2,4 Dichlorobenzenesulfonyl Fluoride Derivatives

In Vitro Cellular Studies of Antiproliferative Effects

Derivatives of 2,4-dichlorobenzenesulfonamide (B1301883) have demonstrated significant antiproliferative effects in various human cancer cell lines. These compounds have been shown to induce cell death and inhibit cell growth through complex mechanisms involving the modulation of the cell cycle and the activation of programmed cell death pathways.

Cell Cycle Modulation Mechanisms (e.g., G1/S arrest, subG0 phase arrest)

The antiproliferative activity of benzenesulfonamide (B165840) derivatives is often linked to their ability to disrupt the normal progression of the cell cycle, leading to arrest at critical checkpoints. This prevents cancer cells from dividing and proliferating.

One study investigating chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety found that the most active compound induced potent cell cycle arrest in the subG0 phase in gastric adenocarcinoma (AGS) cells. nih.gov Treatment of AGS cells with this derivative led to a dose-dependent increase in the percentage of cells in the subG0 phase, rising from 2.05% in control cells to 27.1% at a concentration of 10 µg/mL after 48 hours. nih.gov The accumulation of cells in the subG0 phase is a well-established indicator of apoptosis, suggesting that the compound's cytotoxic effect is mediated through the induction of programmed cell death. nih.govmdpi.com

In a related study, a 2,4-dinitrobenzenesulfonamide derivative, demonstrated cell-line-specific modulation of the cell cycle in acute leukemia cells. nih.govualberta.ca In K562 cells, the compound caused cell cycle arrest at the G2/M phase. nih.govresearchgate.net Conversely, in Jurkat cells, the same derivative induced a blockade at the G0/G1 phase of the cell cycle. nih.govresearchgate.net This indicates that the precise mechanism of cell cycle modulation can vary depending on the genetic background of the cancer cell type.

Table 1: Effect of Benzenesulfonamide Derivatives on Cell Cycle Distribution

| Derivative Class | Cell Line | Effect | Reference |

|---|---|---|---|

| Chalcone Derivative of 2,4-Dichlorobenzenesulfonamide | AGS (Gastric Adenocarcinoma) | Increased cell population in subG0 phase | nih.gov |

| 2,4-Dinitrobenzenesulfonamide | K562 (Leukemia) | Cell cycle arrest at G2/M phase | nih.govresearchgate.net |

| 2,4-Dinitrobenzenesulfonamide | Jurkat (Leukemia) | Cell cycle arrest at G0/G1 phase | nih.govresearchgate.net |

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., caspase activation, mitochondrial membrane depolarization)

The induction of apoptosis is a key mechanism through which anticancer agents eliminate malignant cells. Research has shown that derivatives of 2,4-dichlorobenzenesulfonamide can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A highly active chalcone derivative featuring the 2,4-dichlorobenzenesulfonamide structure was shown to induce apoptosis in AGS gastric cancer cells by depolarizing the mitochondrial membrane. nih.govnih.gov Mitochondrial membrane depolarization is a critical event in the intrinsic apoptotic pathway. Furthermore, this compound activated both caspase-8 and caspase-9. nih.govnih.gov The activation of caspase-9 is a hallmark of the intrinsic pathway, while the activation of caspase-8 signals the involvement of the extrinsic pathway, suggesting a dual mechanism of action. nih.gov

Similarly, a 2,4-dinitrobenzenesulfonamide derivative was found to activate apoptotic pathways in leukemia cells. nih.gov In K562 cells, it triggered both extrinsic and intrinsic apoptosis, characterized by an increase in FasR expression, loss of mitochondrial potential, and activation of caspase-3. nih.govresearchgate.net In Jurkat cells, the compound induced apoptosis primarily through the intrinsic pathway, also involving the loss of mitochondrial potential. nih.govresearchgate.net

Table 2: Apoptotic Mechanisms of Benzenesulfonamide Derivatives

| Derivative Class | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| Chalcone Derivative of 2,4-Dichlorobenzenesulfonamide | AGS | Mitochondrial membrane depolarization; Activation of caspase-8 and caspase-9 | nih.govnih.gov |

| 2,4-Dinitrobenzenesulfonamide | K562 | Increased FasR expression; Loss of mitochondrial potential; Activation of caspase-3 | nih.govresearchgate.net |

| 2,4-Dinitrobenzenesulfonamide | Jurkat | Loss of mitochondrial potential | nih.govresearchgate.net |

Modulation of Gene Expression (e.g., ABC transporter genes)

Evaluation of Enzyme Inhibitory Activity

Inhibition of Cytosolic Phospholipase A2 (cPLA2)

There is currently a lack of published scientific research specifically investigating the inhibitory activity of 2,4-dichlorobenzenesulfonyl fluoride (B91410) derivatives against cytosolic phospholipase A2 (cPLA2). This enzyme is a key player in inflammatory processes as it releases arachidonic acid, a precursor to prostaglandins and leukotrienes. mdpi.comhilarispublisher.com The development of cPLA2 inhibitors is a significant goal in the search for new anti-inflammatory drugs. nih.gov While other sulfonamide-containing compounds have been explored as potential inhibitors of cPLA2, data directly linking this activity to derivatives of 2,4-dichlorobenzenesulfonyl fluoride are absent from the current body of literature. d-nb.info

Modulation of Carbonic Anhydrase Activity

In contrast to other enzymatic targets, derivatives of 2,4-dichlorobenzenesulfonamide have been extensively studied as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes crucial for various physiological processes. nih.gov A novel series of 5-substituted 2,4-dichlorobenzenesulfonamides demonstrated significant inhibitory activity against four human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. nih.gov

These derivatives displayed powerful inhibition, particularly against the tumor-associated isoforms hCA IX and hCA XII, which are important targets in cancer therapy. The inhibition constants (Kᵢ) for these compounds were in the nanomolar range. For instance, against hCA IX, many of the new compounds showed Kᵢ values between 2.8 nM and 21.7 nM, which is more potent than clinically used inhibitors like Acetazolamide (AAZ) and Indisulam (IND) (Kᵢ = 24-50 nM). nih.gov The most potent hCA IX inhibitor from the series (compound 7b) had a Kᵢ of 2.8 nM. nih.gov Similarly, against hCA XII, compounds 6c and 10a (Kᵢ = 2.7 nM and 2.8 nM, respectively) were more effective than the reference sulfonamides. nih.gov

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by 5-Substituted 2,4-Dichlorobenzenesulfonamide Derivatives

| CA Isoform | Kᵢ Range of Derivatives (nM) | Most Potent Derivative Kᵢ (nM) | Reference Inhibitor Kᵢ (nM) | Reference |

|---|---|---|---|---|

| hCA I | 349 - 7355 | - | - | nih.gov |

| hCA II | 6.9 - 164 | - | - | nih.gov |

| hCA IX | 2.8 - 76 | 2.8 | 24 - 50 | nih.gov |

| hCA XII | 2.7 - 95 | 2.7 | 3.4 | nih.gov |

Interaction with Glucocorticoid Receptors (hGR)

The human glucocorticoid receptor (hGR) is a crucial target for anti-inflammatory drugs. nih.govnih.gov It belongs to the nuclear receptor superfamily and, upon binding to a ligand, translocates to the nucleus to regulate gene expression. nih.govnih.gov The interaction of various compounds with hGR is a key area of research for developing new therapeutic agents. nih.gov However, based on a review of the available scientific literature, there are no specific studies detailing the direct interaction of this compound or its immediate derivatives with human glucocorticoid receptors (hGR). Research has focused on other biological activities of this class of compounds.

Characterization of Antioxidant Potential and Related Mechanisms

Derivatives incorporating the 2,4-dichlorophenyl moiety have been investigated for their antioxidant properties through various established assays. These studies help to elucidate the mechanisms by which these compounds may mitigate oxidative stress, a pathological process implicated in numerous diseases. Cinnamic acid derivatives, for instance, are known to exhibit antioxidant properties by supplying electrons to stabilize free radicals. researchgate.net One such derivative, N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide (KAD-7), has been a subject of these investigations. researchgate.netresearchgate.net

The ability of a compound to donate a hydrogen atom or an electron to neutralize reactive oxygen species is a key measure of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used spectrophotometric methods to evaluate this free-radical scavenging ability. mdpi.comresearchgate.netsemanticscholar.org

DPPH Radical Scavenging Activity of a 2,4-Dichlorobenzylidene Derivative

| Compound | Assay | Key Finding | Reference |

|---|---|---|---|

| N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide (KAD-7) | DPPH Radical Scavenging | Exhibited significant, concentration-dependent scavenging activity. | researchgate.netresearchgate.net |

The FRAP assay directly measures the total antioxidant activity of a compound by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. nih.govmdpi.com This reduction potential is an important indicator of a compound's ability to act as an antioxidant.

Research on N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide (KAD-7) has demonstrated its capacity to reduce ferric ions. researchgate.net This finding suggests that the compound can act as an electron donor, a primary mechanism for antioxidant action. The antioxidant capacity in the FRAP assay is often correlated with the presence of specific functional groups that can readily donate electrons. mdpi.com

Ferric Reducing Antioxidant Power of a 2,4-Dichlorobenzylidene Derivative

| Compound | Assay | Key Finding | Reference |

|---|---|---|---|

| N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide (KAD-7) | FRAP | Demonstrated effective ferric reducing power. | researchgate.net |

Transition metals, such as iron (Fe²⁺), can contribute to oxidative stress by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. researchgate.net Compounds with metal-chelating properties can inhibit this process, thereby exerting an antioxidant effect. The fluorine atom in a molecule can influence the properties of metal chelates. escholarship.orgnih.gov

Studies on derivatives related to KAD-7, such as KAD-9 (N'-(2,6-dimethoxybenzylidene)-3-(4-methoxyphenyl) acrylohydrazide), have included evaluations of their iron-chelating capabilities. researchgate.net The therapeutic investigation of KAD-7 in models of iron-induced oxidative hepatic injury further points to the relevance of metal interaction in its mechanism of action, as chelating agents can lower the concentration of transition metals that catalyze lipid peroxidation. researchgate.netresearchgate.net

Exploration of Antimicrobial and Antifungal Properties in Microorganism Models

Derivatives containing the 2,4-dichlorophenyl moiety have been incorporated into various heterocyclic scaffolds, such as 1,2,4-triazoles, to explore their potential as antimicrobial and antifungal agents. nih.govactascientific.comnih.govnih.govresearchgate.net The 1,2,4-triazole ring is a common pharmacophore in many antifungal drugs. mdpi.com

A study on novel 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed that a compound with a 2,4-dichloro substitution exhibited antifungal activity superior to the standard drug ketoconazole against Microsporum gypseum. nih.govresearchgate.net Similarly, the compound 5-(6-(2,4-dichlorophenyl)- nih.govtandfonline.comtandfonline.comtriazolo[3,4-b] tandfonline.comtandfonline.comsemanticscholar.orgthiadiazol-3-yl)benzene-1,2,3-triol was found to possess activity against both Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans, A. niger). actascientific.com Another series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines also maintained antifungal activity against several phytopathogenic fungi. nih.gov These findings indicate that the 2,4-dichlorophenyl group is a valuable substituent in the design of new antimicrobial and antifungal agents.

Antimicrobial and Antifungal Activity of 2,4-Dichlorophenyl Derivatives

| Compound Class/Name | Microorganism(s) | Activity | Reference |

|---|---|---|---|

| 2,4-dichloro derivative of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Antifungal activity superior to ketoconazole. | nih.govresearchgate.net |

| 5-(6-(2,4-dichlorophenyl)- nih.govtandfonline.comtandfonline.comtriazolo[3,4-b] tandfonline.comtandfonline.comsemanticscholar.orgthiadiazol-3-yl)benzene-1,2,3-triol | S. aureus, B. subtilis, C. albicans, A. niger | Exhibited antibacterial and antifungal activities. | actascientific.com |

| N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines | Phytopathogenic fungi | Maintained antifungal activity. | nih.gov |

Structural Requirements for Target Interactions (Ligand-Target Binding Studies)

The sulfonyl fluoride moiety is recognized as a reactive group capable of forming covalent bonds with nucleophilic residues in protein targets, making it a valuable tool for designing potent and selective enzyme inhibitors. tandfonline.comnih.gov The 2,4-dichlorophenyl group, in turn, often serves as a recognition element that directs the molecule to a specific binding pocket.

Structure-activity relationship (SAR) studies on various sulfonyl fluoride inhibitors have provided insights into the structural requirements for potent activity. For instance, in a series of dienyl sulfonyl fluorides designed as butyrylcholinesterase (BuChE) inhibitors, the position and nature of substituents on the aryl ring were critical for activity, with chloro-substituents being one of the functionalities explored. tandfonline.comsemanticscholar.orgnih.gov In another study on inhibitors for fatty acid amide hydrolase (FAAH), the sulfonyl fluoride group was connected to a substituted phenyl ring via an alkyl linker, and modifications to the linker length and phenyl substitutions significantly impacted inhibitory activity. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl sulfonyl fluorides often involves the conversion of the corresponding sulfonyl chlorides. For instance, a patented method describes the preparation of 2,4-difluorobenzenesulfonyl fluoride (B91410) from 2,4-dichlorobenzenesulfonyl chloride using potassium fluoride in an aprotic polar solvent at elevated temperatures. google.com This highlights a potential pathway for the synthesis of 2,4-dichlorobenzenesulfonyl fluoride itself, likely from 2,4-dichlorobenzenesulfonyl chloride. However, these methods can require harsh conditions, including high temperatures and long reaction times. google.com

Future research is increasingly focused on developing greener and more sustainable synthetic protocols. Recent advancements in the synthesis of sulfonyl fluorides are moving towards milder conditions and more environmentally benign reagents. acs.orgeurekalert.orgsciencedaily.com A notable development is the use of potassium fluoride in a water/acetone biphasic mixture for the direct chloride-fluoride exchange from sulfonyl chlorides, offering high yields under mild conditions. digitellinc.com Another promising green approach involves the reaction of thiols and disulfides with specific reagents and potassium fluoride, producing only non-toxic salts as by-products. eurekalert.orgsciencedaily.com The application and optimization of these sustainable methods for the specific, large-scale production of this compound represent a key area for future investigation. This will not only reduce the environmental impact but also enhance the accessibility of this important building block for further research and application. eurekalert.orgsciencedaily.comdigitellinc.com

Exploration of Untapped Reactivity Profiles

The reactivity of sulfonyl fluorides is central to their utility, particularly in SuFEx chemistry. They are known to react with a range of nucleophiles, including amines and phenols, to form stable sulfonamides and sulfonate esters, respectively. nih.govresearchgate.net The reactivity of aryl sulfonyl fluorides can be tuned by the electronic properties of the substituents on the aromatic ring. researchgate.net The two chlorine atoms in this compound are electron-withdrawing, which is expected to enhance the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl fluoride.

While the general reactivity is understood, the specific kinetic and thermodynamic parameters of this compound with a wide array of nucleophiles remain largely unexplored. Future research should focus on detailed kinetic studies to quantify its reactivity profile. For example, investigating its reaction rates with various primary and secondary amines, as well as substituted phenols, would provide a valuable dataset for predicting its behavior in complex chemical environments. nih.govresearchgate.net Furthermore, exploring its reactivity with less common nucleophiles could unlock novel chemical transformations and synthetic applications. Computational studies could also play a crucial role in modeling these reactions and providing deeper mechanistic insights. nih.gov

Advanced Applications in Click Chemistry and Bioconjugation

Sulfonyl fluorides are cornerstone reagents in SuFEx click chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility. eurekalert.orgnih.govnih.gov This makes them highly suitable for bioconjugation, the process of linking molecules to biomolecules such as proteins and DNA. nih.gov The stability of the resulting sulfonamide or sulfonate ester bond is a key advantage in these applications. acs.org

The potential of this compound as a versatile connector in SuFEx-mediated constructions is an exciting area for future research. Its dichlorinated phenyl ring offers sites for further functionalization, allowing for the creation of multifunctional scaffolds. For instance, one chlorine atom could be substituted via nucleophilic aromatic substitution, while the sulfonyl fluoride group is used for SuFEx ligation, creating complex, three-dimensional structures.

In bioconjugation, this compound could be used to label proteins at specific amino acid residues like lysine, tyrosine, and histidine. rsc.orgnih.gov The development of probes based on this scaffold for activity-based protein profiling (ABPP) is a promising avenue. These probes could be used to identify and study the activity of enzymes in their native biological context. nih.govnih.gov Further research is needed to synthesize and evaluate specific bioconjugates of this compound with various biomolecules to assess their stability, selectivity, and functional impact.

Design of Next-Generation Molecular Probes and Functional Materials

The unique properties of the sulfonyl fluoride group make it an excellent "warhead" for the design of covalent molecular probes. rsc.org These probes can be used to study protein function, identify new drug targets, and map protein-protein interactions. rsc.org The dichlorinated aromatic ring of this compound provides a modifiable platform for the attachment of reporter groups such as fluorophores or biotin (B1667282) tags.

Future research will focus on the rational design of sophisticated molecular probes based on the this compound core. This includes the development of probes with enhanced selectivity for specific protein targets and probes that can be activated by external stimuli, such as light, for spatiotemporal control over their activity. The synthesis of clickable aryl sulfonyl fluoride monomers bearing terminal alkynes has already provided a toolbox for rapidly preparing such probes. nih.gov

In the realm of materials science, sulfonyl fluorides have been used to create novel polymers with unique properties. rhhz.netfluorine1.ru The ability of this compound to participate in polymerization reactions, either through the sulfonyl fluoride group or through reactions involving the chloro-substituents, opens up possibilities for the synthesis of new functional polymers. These materials could have applications in areas such as advanced coatings, membranes, and recyclable polymers. fluorine1.ru Research into the polymerization of monomers derived from this compound and the characterization of the resulting polymers will be a key focus.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

Sulfonyl fluorides are known to act as irreversible inhibitors of certain enzymes, particularly serine proteases, by covalently modifying the active site serine residue. rsc.org The electron-withdrawing nature of the chloro-substituents in this compound is expected to enhance its potency as an enzyme inhibitor.

A critical area for future research is the detailed mechanistic investigation of the interactions between this compound and its biological targets. This involves identifying the specific proteins that it interacts with and elucidating the precise molecular mechanism of inhibition. Techniques such as X-ray crystallography and high-resolution mass spectrometry can be employed to characterize the covalent adducts formed between the inhibitor and the protein. nih.gov

Computational modeling, including quantum mechanics/molecular mechanics (QM/MM) approaches, will be invaluable for simulating the inhibition process at an atomistic level. nih.gov These studies can provide insights into the transition states and intermediates involved in the covalent modification, helping to explain the observed reactivity and selectivity. nih.gov A deeper understanding of these molecular interactions will guide the design of more potent and selective inhibitors for therapeutic applications and as chemical probes to study enzyme function.

Q & A

Q. What ethical considerations apply when sharing datasets involving this compound derivatives?

- Methodology : Anonymize raw data (e.g., NMR spectra, bioassay results) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or Figshare with DOI assignment. Disclose conflicts of interest and comply with institutional review boards for biological studies .

Retrosynthesis Analysis